molecular formula C12H14O2 B2822570 8-Methylspiro[3,4-dihydro-2H-1-benzoxepine-5,2'-oxirane] CAS No. 2248412-00-0

8-Methylspiro[3,4-dihydro-2H-1-benzoxepine-5,2'-oxirane]

Cat. No.: B2822570
CAS No.: 2248412-00-0
M. Wt: 190.242
InChI Key: WRBSBWPBTAVBGY-UHFFFAOYSA-N
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Description

Spiro compounds are a class of organic compounds that have two molecular rings sharing one atom . The term “8-Methylspiro[3,4-dihydro-2H-1-benzoxepine-5,2’-oxirane]” suggests that this compound is a spiro compound with a benzoxepine ring and an oxirane ring sharing a single carbon atom. The “8-Methyl” indicates that there is a methyl group attached to the eighth carbon of the benzoxepine ring .


Chemical Reactions Analysis

The chemical reactions involving spiro compounds can vary widely depending on the specific compound and the conditions under which the reactions are carried out . For instance, photoisomerization and thermal reactions have been studied in some spiro compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity . These properties can be determined through experimental testing and analysis.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. This information is often determined through biological testing and analysis .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicological studies and safety assessments . These studies help to identify any potential risks associated with exposure to the compound.

Properties

IUPAC Name

8-methylspiro[3,4-dihydro-2H-1-benzoxepine-5,2'-oxirane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9-3-4-10-11(7-9)13-6-2-5-12(10)8-14-12/h3-4,7H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBSBWPBTAVBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3(CCCO2)CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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